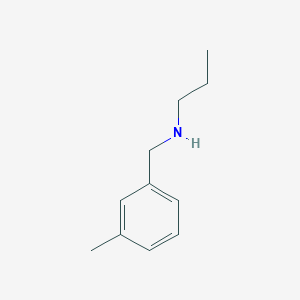

N-(3-Methylbenzyl)propan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(3-methylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKKIUWNPPDLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640850 | |

| Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16096-52-9 | |

| Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Substituted Benzylpropanamines in Chemical Biology and Medicinal Chemistry Research

Substituted benzylpropanamines are a class of organic molecules characterized by a benzyl (B1604629) group and a propanamine chain with various substituents. This structural framework is a recurring motif in a multitude of biologically active compounds, making it a focal point for research in chemical biology and medicinal chemistry.

The versatility of the benzylpropanamine scaffold allows for systematic modifications of its structure to explore structure-activity relationships (SAR). Researchers can alter the substitution pattern on the aromatic ring, modify the length and branching of the alkyl chain, and introduce different functional groups to fine-tune the compound's physicochemical properties and biological targets. This adaptability is crucial in the development of new therapeutic agents. For instance, studies on various N-benzylamine derivatives have explored their potential as antimycotic and antibacterial agents. beilstein-journals.orggoogle.com The introduction of different substituents can influence the lipophilicity and electronic properties of the molecules, which in turn can affect their ability to cross biological membranes and interact with target enzymes or receptors. google.com

In the realm of medicinal chemistry, benzylamine (B48309) derivatives have been investigated for a wide range of applications. For example, some have been synthesized and evaluated as inhibitors of cholesteryl ester transfer protein (CETP), a target for raising HDL cholesterol levels and potentially preventing cardiovascular disease. Furthermore, certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown promise as potent inhibitors of the USP1/UAF1 deubiquitinase, with anticancer activity against non-small cell lung cancer. google.com The core benzylamine structure is also present in a number of established pharmaceuticals, highlighting its importance as a pharmacophore. google.com

An Overview of Academic Research Trajectories for Amine Compounds

Strategies for Carbon-Nitrogen Bond Formation in Propanamine Scaffolds

The construction of the propanamine backbone and the concurrent or subsequent introduction of the benzyl (B1604629) group are central to the synthesis of this compound. The following sections detail prominent strategies for achieving this C-N bond formation.

Reductive Amination Approaches

Reductive amination is a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines. pressbooks.pubyoutube.com This reaction typically involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this could involve the reaction of 3-methylbenzaldehyde with propan-1-amine to form an imine, which is then reduced.

A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in the laboratory. masterorganicchemistry.com The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is advantageous as it is less reactive towards carbonyl groups than imines, allowing for a one-pot reaction. youtube.commasterorganicchemistry.com An improved protocol for the reductive alkylation of amines utilizes sodium borohydride in the presence of acetic acid, which has been shown to be effective for the synthesis of benzyl amines, even those containing sensitive functional groups like nitro groups. arkat-usa.org The amphetamine synthesis, for example, uses reductive amination of phenyl-2-propanone with ammonia (B1221849) over a nickel catalyst. pressbooks.pub

The general applicability of reductive amination makes it a powerful tool, though it is not without limitations. For instance, this method is not suitable for creating amines with alkyl groups that are branched next to the nitrogen atom. youtube.com

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents an atom-economical approach to amine synthesis. rsc.orgnumberanalytics.comnumberanalytics.com This method can be applied both intermolecularly and intramolecularly to produce a wide range of nitrogen-containing compounds. numberanalytics.comnumberanalytics.com However, the reaction often requires a catalyst to overcome the kinetic barrier. wikipedia.org

Late transition metals, particularly palladium and iridium, have emerged as effective catalysts for hydroamination reactions. acs.orgnih.gov The mechanisms of these catalyzed reactions can be complex and are influenced by the metal, ligands, and substrates involved.

Palladium Catalysis: Palladium-catalyzed hydroamination of vinylarenes with arylamines has been shown to be an efficient method for producing sec-phenethylamine products, often in the presence of an acid cocatalyst. organic-chemistry.org Mechanistic studies suggest that the reaction can proceed through the formation of an η³-benzyl complex, followed by external nucleophilic attack of the amine. nih.govacs.org The resting state of the catalytic cycle is often an η³-arylethyl diphosphine palladium triflate complex. nih.govacs.org The use of phosphine-ligated palladium triflates has been shown to effectively catalyze the hydroamination of vinylarenes with anilines. nih.govacs.org

Iridium Catalysis: Iridium catalysts are also effective for hydroamination and can operate via different mechanistic pathways. nih.gov One proposed mechanism involves the oxidative addition of the amine's N-H bond to the iridium center, followed by migratory insertion of the alkene and subsequent reductive elimination to form the C-H bond. nih.gov Another possibility is an aminometalation mechanism. nih.gov Iridium catalysts have been successfully used in the regioselective hydroamination of internal homoallylic amines, affording 1,4-diamines. rsc.orgrsc.org Mechanistic investigations in cyclic systems suggest a trans-aminoiridation to form a 5-membered metallacyclic intermediate. rsc.orgrsc.org The choice of ligand, such as bidentate phosphines like BINAP and SEGPHOS, can significantly influence the reaction's effectiveness. nih.gov

Amide Reduction Pathways

The reduction of amides offers a reliable route to amines. masterorganicchemistry.com This method is particularly useful as amides can be readily prepared from the reaction of an amine with an acid chloride. youtube.com The subsequent reduction of the amide carbonyl group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding amine. youtube.commasterorganicchemistry.com This two-step sequence effectively converts a carboxylic acid derivative into an amine with the same number of carbon atoms. pressbooks.pubuomustansiriyah.edu.iq

For the synthesis of this compound, one could envision the acylation of propan-1-amine with 3-methylbenzoyl chloride to form the corresponding amide, which is then reduced. This pathway is advantageous due to the stability and ease of isolation of the intermediate amide. youtube.com However, a key limitation of this method is its inability to introduce branched alkyl groups adjacent to the nitrogen atom. youtube.com

Mannich Reaction and Aminoalkylation Strategies

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. taylorandfrancis.comlibretexts.org The reactants are typically formaldehyde, a primary or secondary amine (or ammonia), and a carbonyl compound. libretexts.orgchemeurope.comhandwiki.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile and is attacked by the enol form of the carbonyl compound. libretexts.orgwikipedia.org The final product is a β-amino-carbonyl compound, also known as a Mannich base. taylorandfrancis.comlibretexts.orgchemeurope.com

While not a direct route to this compound itself, the Mannich reaction is a powerful tool for constructing β-amino carbonyl scaffolds, which can be further modified to produce a variety of amine derivatives. taylorandfrancis.com This reaction is widely used in the synthesis of biologically active heterocyclic compounds and natural products. taylorandfrancis.comchemeurope.com

Stereoselective Synthesis of Enantiopure Benzylpropanamine Derivatives

The synthesis of chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.netnih.gov Several strategies have been developed for the asymmetric synthesis of benzylpropanamine derivatives.

One approach involves the use of chiral catalysts in reactions like hydroamination. Enantioselective hydroamination can produce enantioenriched chiral amines. acs.org For example, the use of enantiopure bisphosphine ligands in palladium-catalyzed hydroamination has been shown to yield non-racemic amine products. organic-chemistry.org Similarly, asymmetric deprotonation of N-Pop-benzylamines using a chiral ligand like (-)-sparteine (B7772259) with n-BuLi provides a route to chiral N-protected nitrogen heterocycles. researchgate.net

Enzymatic methods also offer a powerful tool for stereoselective synthesis. Imine reductases (IREDs) can catalyze the dynamic kinetic resolution and reductive amination of prochiral ketones and aldehydes to produce chiral amines with high enantiomeric excess. researchgate.net For instance, IRED-catalyzed dynamic kinetic resolution of 2-phenylpropionaldehyde derivatives has been used to synthesize a series of (R)- and (S)-β-arylpropylamines with excellent conversion and enantioselectivity. researchgate.net

Advanced Synthetic Techniques and Reagents

The synthesis of N-substituted amines, such as this compound, has been significantly advanced by the adoption of modern techniques that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. These advanced methodologies include the use of microwave irradiation to accelerate reaction rates and the application of amine catalysts to direct the outcome of condensation reactions.

Microwave-Assisted Synthesis in Amine Functionalization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical transformations, including the functionalization of amines. Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly. This often leads to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity.

The N-alkylation of amines, a fundamental process for the synthesis of secondary and tertiary amines, is particularly amenable to microwave promotion. For instance, the direct N-alkylation of various amines with alkyl halides can be efficiently carried out in aqueous media under microwave irradiation, often without the need for a transition metal catalyst. rsc.org This approach represents a greener alternative to traditional methods that may require volatile organic solvents and metal catalysts. rsc.orgrsc.org Research has shown that microwave-assisted mono-N-alkylation of aromatic amines with alkyl halides in water can be achieved with high efficiency. rsc.orgresearchgate.net

Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an intermediate imine that is subsequently reduced, is another key method for amine synthesis that benefits from microwave assistance. The synthesis of primary amines can be achieved through a microwave-assisted reductive N-alkylation of methyl carbamate (B1207046) with a variety of aldehydes. organic-chemistry.org This one-pot procedure, followed by hydrolysis, provides structurally diverse primary amines in high yields (66-96%) and purities. organic-chemistry.org The use of microwave heating at 150°C for just 15 minutes significantly shortens the reaction time for the initial carbamate formation. organic-chemistry.org

Similarly, microwave irradiation has been successfully combined with heterogeneous catalysts for the reductive amination of aldehydes and ketones. In one study, the use of a rhodium-based catalyst under microwave conditions at 80°C yielded 98.2% of benzylamine (B48309) in just one hour. nih.govresearchgate.net This represents a significant improvement over conventional heating methods which required much longer reaction times. mdpi.com

| Amine Synthesis Method | Substrates | Catalyst/Reagents | Conditions | Yield | Reference |

| Reductive N-Alkylation | Methyl Carbamate, Aldehydes | TBDMSH, TFA | MW, 150°C, 15 min | 66-96% | organic-chemistry.org |

| Reductive Amination | Benzaldehyde, Aqueous Ammonia | Rh/C | MW, 80°C, 1 h, 10 bar H₂ | 98.2% | nih.govresearchgate.net |

| Reductive Amination | Raspberry Ketone, Aqueous Ammonia | Rh/Carbon Nanofibers | MW | 63.0% | nih.govresearchgate.net |

| N-Alkylation | Amines, Alcohols | MnCl₂ | MW | Excellent | nih.gov |

| Mono-N-Alkylation | Aromatic Amines, Alkyl Halides | None | MW, Water | High | rsc.org |

Role of Amine Catalysts in Condensation Reactions

Condensation reactions are pivotal in the synthesis of more complex amines from simpler precursors, often proceeding through the formation of an imine or enamine intermediate. The direct condensation of a carbonyl compound with a primary amine to form an imine is one of the most efficient methods for its synthesis, with water as the only byproduct. rsc.org Amines themselves can act as catalysts in these transformations, a cornerstone of organocatalysis.

The mechanism of imine formation is a reversible, acid-catalyzed process. libretexts.orgorgoreview.comlibretexts.org It begins with the nucleophilic attack of a primary amine on a carbonyl carbon. libretexts.orgorgoreview.com A subsequent proton transfer results in a carbinolamine intermediate. libretexts.orgorgoreview.com Acid catalysis is crucial for the next step, where the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.orgjove.com The elimination of water yields an iminium ion, which is then deprotonated to give the final imine. libretexts.orgjove.com The entire process is pH-dependent, with the maximum reaction rate typically observed around pH 4-5. libretexts.orgjove.com

Amine-catalyzed cascade reactions allow for the construction of complex molecular architectures from simple starting materials in a single pot. acs.orgassociationofresearch.org These cascades often rely on the initial formation of an imine or enamine, which then participates in subsequent bond-forming events. rsc.org For example, an amine catalyst can facilitate a Knoevenagel condensation/intramolecular ketalization/retro-aldol reaction sequence. acs.org These complex transformations highlight the versatility of amines not just as reactants but as crucial catalytic species that can orchestrate a series of reactions to build molecular complexity efficiently. associationofresearch.orgnih.gov The condensation of amines with carbonyl compounds is a key step in well-known reactions like the Mannich, Betti, and Strecker reactions, further underscoring the importance of this transformation in organic synthesis. rsc.org

Reactivity Profiles and Reaction Mechanisms of N 3 Methylbenzyl Propan 1 Amine

Fundamental Reactivity of Secondary Amine Functionality

The core reactivity of N-(3-Methylbenzyl)propan-1-amine stems from its secondary amine group. Like other amines, it behaves as a Brønsted-Lowry base, readily accepting a proton to form an ammonium (B1175870) salt. byjus.combritannica.com The basicity of amines is influenced by the electronic effects of the groups attached to the nitrogen atom. masterorganicchemistry.com In the case of this compound, the presence of two alkyl groups (a propyl group and a 3-methylbenzyl group) increases the electron density on the nitrogen through an inductive effect, making it more basic than primary amines or ammonia (B1221849). doubtnut.com However, the basicity can be influenced by the solvent due to solvation effects on the resulting ammonium cation. quora.com

The lone pair of electrons also makes secondary amines like this compound effective nucleophiles. byjus.comlibretexts.org This nucleophilicity is central to many of their characteristic reactions.

Key reactions demonstrating the fundamental reactivity of secondary amines include:

Salt Formation: Reaction with acids leads to the formation of the corresponding ammonium salts. byjus.combritannica.com These salts are typically water-soluble. byjus.com

Acylation: Secondary amines react with acylating agents such as acid chlorides and acid anhydrides to form N,N-disubstituted amides. orgoreview.comlumenlearning.comlibretexts.orgpressbooks.pub This reaction proceeds via nucleophilic acyl substitution. byjus.com The presence of a base like pyridine (B92270) or sodium hydroxide (B78521) is often required to neutralize the acid byproduct. byjus.comorgoreview.com

Alkylation: Secondary amines can be alkylated by alkyl halides. wikipedia.orgucalgary.ca This reaction can be challenging to control as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to over-alkylation and the formation of quaternary ammonium salts. ucalgary.calibretexts.org The use of specific reagents and conditions, such as potassium hydride and triethylamine, can facilitate the synthesis of tertiary amines from secondary amines. jst.go.jp

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. lumenlearning.comlibretexts.org This reaction is reversible and typically acid-catalyzed. libretexts.org

Nucleophilic Character and Derivatization Potential

The nucleophilic nature of the nitrogen atom in this compound allows for a wide range of derivatization reactions. lumenlearning.comwikipedia.orgucalgary.ca This potential is crucial for modifying the molecule's properties or for its use in the synthesis of more complex structures.

The nucleophilicity of amines is a key factor in their reactivity, and it is not always directly correlated with their basicity. acs.orgacs.org While secondary amines are generally good nucleophiles, steric hindrance around the nitrogen atom can reduce their reactivity. fiveable.me

Derivatization Reactions:

Acylation: As mentioned, acylation is a common derivatization method. The reaction with various acid chlorides or anhydrides can introduce a wide array of functional groups, leading to the formation of different amides. libretexts.orgtandfonline.com For instance, reaction with acetyl chloride in the presence of a base like pyridine yields the corresponding acetamide. stackexchange.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. libretexts.org

Reaction with Isocyanates: Secondary amines react with isocyanates to form substituted ureas. britannica.com

Derivatization for Analytical Purposes: In analytical chemistry, derivatization is often employed to enhance the detectability or separability of amines. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to create derivatives with strong UV absorption or fluorescence for HPLC analysis. thermofisher.com Other derivatization strategies involve the use of reagents like propionic anhydride (B1165640) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) for mass spectrometry analysis. google.com

Table 1: Examples of Derivatization Reactions for Secondary Amines

| Reagent Class | Specific Reagent Example | Product Type |

| Acid Halide | Acetyl chloride | N,N-disubstituted amide |

| Acid Anhydride | Acetic anhydride | N,N-disubstituted amide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |

| Isocyanate | Phenyl isocyanate | Substituted urea |

| Derivatizing Agent (HPLC) | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescent derivative |

| Derivatizing Agent (MS) | Propionic anhydride/EDC | Propionyl derivative |

Photochemical Transformations Involving Aminium Radical Intermediates

The photochemical reactivity of amines, including secondary amines like this compound, often involves the formation of aminium radical cations. beilstein-journals.orgdoaj.org These highly reactive intermediates can be generated through single-electron oxidation of the amine, a process that can be initiated by photoredox catalysis using visible light. beilstein-journals.orgacs.org

Once formed, the aminium radical cation can undergo several transformations, leading to a variety of synthetic intermediates:

Deprotonation: The aminium radical cation is significantly more acidic than the parent amine. nih.govacs.org Deprotonation at a carbon atom alpha to the nitrogen generates a nucleophilic α-amino radical. beilstein-journals.orgnih.gov

Formation of Iminium Ions: The α-amino radical can be further oxidized to form an electrophilic iminium ion. beilstein-journals.orgnih.gov

These intermediates can then participate in a range of bond-forming reactions. For example, aminium radical cations can add to nucleophilic alkenes and arenes, leading to C-N bond formation. acs.orgnih.gov The α-amino radicals can react with various electrophiles, and the iminium ions can be attacked by nucleophiles. nih.gov

The specific photochemical transformations of this compound would depend on the reaction conditions, including the photosensitizer used and the presence of other reactants. However, based on the general reactivity of secondary amines, it is expected to be susceptible to oxidation to its aminium radical cation, which could then lead to the formation of α-amino radicals and iminium ions, opening pathways for various functionalizations. beilstein-journals.orgnih.gov

Table 2: Reactive Intermediates from Photochemical Transformation of Amines

| Precursor | Intermediate | Key Characteristics |

| Secondary Amine | Aminium Radical Cation | Electrophilic, odd-electron species |

| Aminium Radical Cation | α-Amino Radical | Nucleophilic, radical species |

| α-Amino Radical | Iminium Ion | Electrophilic, cationic species |

Biological Activity: Mechanistic Investigations and Target Interactions

In Vitro Studies of Molecular Target Modulation

In the controlled environment of the laboratory, in vitro studies are indispensable for dissecting the specific molecular events that underlie the biological effects of compounds like N-(3-Methylbenzyl)propan-1-amine. These studies allow for a detailed examination of how these molecules interact with isolated biological components, free from the complexities of a whole organism.

Receptor Ligand Binding Assays for Amine-Based Compounds

Receptors are another major class of drug targets. Ligand binding assays are fundamental tools for characterizing the interaction of compounds like this compound with their receptor targets. nih.gov These assays measure the affinity of a ligand for a receptor and can provide insights into the nature of this interaction. nih.govoncodesign-services.com

G protein-coupled receptors (GPCRs) constitute a large and diverse family of transmembrane receptors that are involved in a vast array of physiological processes and are major targets for drug discovery. acs.orgnih.gov Aminergic GPCRs, which respond to neurotransmitters like serotonin (B10506) and dopamine, are of particular interest in medicinal chemistry. acs.orgnih.gov The binding of a ligand, such as an amine-based compound, to a GPCR can initiate a cascade of intracellular signaling events. nih.gov The binding site for aminergic ligands is typically located within the transmembrane domains of the receptor. researchgate.netresearchgate.net

Two common techniques used to study receptor-ligand interactions are radioligand binding assays and fluorescence polarization assays.

Radioligand Binding Assays: These highly sensitive and specific assays utilize a radioactively labeled ligand (radioligand) to quantify its binding to a receptor. oncodesign-services.comgiffordbioscience.com In a typical competitive binding assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. oncodesign-services.comgiffordbioscience.com By measuring the displacement of the radioligand, the affinity (Kᵢ) of the test compound for the receptor can be determined from its IC₅₀ value. giffordbioscience.comgiffordbioscience.com Saturation binding assays, on the other hand, use increasing concentrations of the radioligand to determine the receptor density (Bₘₐₓ) and the radioligand's dissociation constant (Kₐ). giffordbioscience.com These assays can be performed using filtration methods to separate bound from free radioligand or in a homogeneous format like the scintillation proximity assay (SPA). giffordbioscience.comrevvity.com

Fluorescence Polarization (FP) Assays: FP is a non-radioactive, homogeneous technique used to monitor molecular interactions in solution. bpsbioscience.commoleculardevices.com The principle is based on the change in the polarization of emitted light when a small, fluorescently labeled molecule (tracer) binds to a larger molecule, such as a receptor. bpsbioscience.combmglabtech.com The larger complex tumbles more slowly in solution, resulting in a higher degree of fluorescence polarization. bmglabtech.com In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the receptor, leading to a decrease in fluorescence polarization as the tracer is displaced. bmglabtech.combmglabtech.com This method is well-suited for high-throughput screening and can be used to determine the binding affinity of test compounds. bpsbioscience.comnih.gov

| Assay Type | Principle | Key Parameters Determined | Advantages |

|---|---|---|---|

| Radioligand Binding Assay | Measures the binding of a radioactively labeled ligand to a receptor. | Kᵢ (inhibitor affinity), Bₘₐₓ (receptor density), Kₐ (ligand affinity) | High sensitivity and specificity. |

| Fluorescence Polarization (FP) Assay | Measures the change in polarization of light emitted from a fluorescent tracer upon binding to a larger molecule. | Binding affinity of test compounds. | Non-radioactive, homogeneous format suitable for high-throughput screening. |

Modulation of Cellular Signaling Pathways (e.g., STAT3 Pathway)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in various cellular processes, including cell growth, proliferation, and differentiation. Its persistent activation is linked to the development of various cancers, making it a significant target for therapeutic intervention. nih.govnih.gov While there is no direct evidence of this compound modulating the STAT3 pathway, research on other aromatic and N-substituted compounds offers some perspective.

For instance, a variety of small-molecule inhibitors targeting the STAT3 signaling pathway have been developed. These include N-substituted sulfamoylbenzamide derivatives and 2-acetyl-7-phenylamino benzofuran (B130515) derivatives, which have demonstrated the ability to inhibit STAT3 phosphorylation and its downstream gene expression. nih.govnih.gov Furthermore, a 2-benzylmalonate derivative has been identified as a STAT3 inhibitor that suppresses tumor growth by binding to the STAT3 Src homology 2 (SH2) domain, thereby preventing its activation. mdpi.comnih.gov These examples, while not directly analogous in structure to this compound, highlight the potential for synthetic small molecules with benzyl (B1604629) moieties to interact with the STAT3 pathway.

The mechanism of STAT3 inhibition by such compounds often involves interfering with the phosphorylation of the STAT3 protein, a crucial step for its activation and dimerization. nih.gov Given the structural components of this compound, specifically the benzyl group, it is conceivable that it could interact with pockets within the STAT3 protein, although this remains a speculative hypothesis requiring experimental validation.

Mechanistic Insights into Bioactivity (e.g., Serotonin Receptor Modulation, Monoamine Oxidase Inhibition)

The structural backbone of this compound, a phenylpropylamine derivative, suggests a potential for interaction with monoaminergic systems, including serotonin receptors and monoamine oxidase enzymes.

Serotonin Receptor Modulation:

Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents. researchgate.net Research on structurally similar compounds indicates a likelihood of interaction. For example, phenylalkylamines are known to act as 5-HT2A partial agonists. researchgate.net More specifically, N-benzyl phenethylamines have been identified as potent agonists of the 5-HT2A receptor. nih.gov The N-benzyl group in these compounds was found to be crucial for their high affinity and potency. nih.gov

Studies on phenylpropanolamine, however, did not show a significant effect on the release of serotonin in the rat brain. researchgate.net This suggests that while direct receptor binding is possible, effects on serotonin release may vary depending on the specific substitutions on the phenylpropylamine scaffold. The 3-methyl substitution on the benzyl ring of this compound could influence its binding affinity and selectivity for different serotonin receptor subtypes.

Monoamine Oxidase Inhibition:

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain. mdpi.com

Several compounds structurally related to this compound have been shown to inhibit MAO. For instance, a study on pyridazinobenzylpiperidine derivatives, which contain a benzyl group, demonstrated potent and selective inhibition of MAO-B. researchgate.netnih.gov The position of substituents on the phenyl ring was found to be a key determinant of inhibitory activity. researchgate.netnih.gov Another study on benzylidene-prop-2-ynyl-amine analogues also reported potent inhibition of both MAO-A and MAO-B. wikipedia.org Given that phenethylamine, a core structure in this class of compounds, is a substrate for MAO-B, it is plausible that this compound could act as an inhibitor of this enzyme.

The following table summarizes the inhibitory activities of some benzylamine (B48309) derivatives against MAO-A and MAO-B, illustrating the potential for this class of compounds to interact with these enzymes.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B |

| Compound S5 (3-Cl substituted pyridazinobenzylpiperidine) | MAO-B | 0.203 | 19.04 |

| MAO-A | 3.857 | ||

| Compound S16 (2-CN substituted pyridazinobenzylpiperidine) | MAO-B | 0.979 | - |

| Benzhydrylidene-prop-2-ynyl-amine | MAO-A | 0.032 | 0.34 (Selectivity for MAO-B) |

| (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine | MAO-B | 0.014 | - |

Data sourced from studies on pyridazinobenzylpiperidine and benzylidene-prop-2-ynyl-amine derivatives. researchgate.netnih.govwikipedia.org

Structure Activity Relationship Sar Studies of N 3 Methylbenzyl Propan 1 Amine Analogues

Impact of Substituent Modifications on Bioactivity and Selectivity

The bioactivity of N-(3-Methylbenzyl)propan-1-amine is intrinsically linked to its chemical structure. Modifications to the benzyl (B1604629) ring and the propanamine side chain can dramatically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

The rational design of analogues stems from a foundational understanding of the core structure. For this compound, this involves two primary regions for modification: the aromatic benzyl ring and the aliphatic propanamine chain. The goal is to synthesize new molecules with improved biological profiles by making targeted structural changes. researchgate.net This process often involves techniques like regenerative cyclization of diamines or the synthesis of new amides to explore a diverse chemical space. researchgate.netmdpi.com

Key strategies in the rational design of analogues include:

Ring Substitutions: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy, trifluoromethyl) at different positions on the benzyl ring to probe electronic and steric effects.

Chain Modifications: Altering the length, branching, or rigidity of the propanamine chain. This can include cyclization to form structures like cyclopropylamines. wikipedia.org

Amine Functionalization: Modifying the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic system, to change basicity and hydrogen bonding capacity.

An example of a rational design approach is the development of a series of propanamides from a related quinoxaline (B1680401) scaffold, where different amines were coupled to systematically vary lipophilicity and hydrogen bonding patterns, leading to the identification of potent antiproliferative agents. mdpi.com

Table 1: Hypothetical Analogue Design Based on Core Structure Variation

| Analogue | Modification | Rationale | Predicted Impact on Bioactivity |

|---|---|---|---|

| N-(3-Chlorobenzyl)propan-1-amine | Substitution of methyl with chloro group | Probes electronic effects (electron-withdrawing) and size. | May enhance binding through halogen bonding; potential for altered selectivity. |

| N-(3-Methylbenzyl)propan-2-amine | Isomeric shift of the amine group | Introduces a chiral center and alters the spatial arrangement of the amine. | Could lead to stereospecific interactions and improved potency. |

| N-(3,4-Dimethylbenzyl)propan-1-amine | Addition of a second methyl group | Increases lipophilicity and steric bulk on the aromatic ring. | May enhance hydrophobic interactions within a binding pocket. |

| 1-(3-Methylphenyl)cyclopropan-1-amine | Cyclization of the propane (B168953) chain | Introduces conformational rigidity. | Constraining the molecule's shape can lock it into a more active conformation. researchgate.net |

Both the benzyl and propanamine moieties are critical for how the molecule interacts with its biological target. SAR studies on related structures, such as TRPV1 antagonists, have demonstrated that these regions play distinct roles. researchgate.netnih.gov

The benzyl moiety often serves as a key recognition element, fitting into a specific hydrophobic pocket of the target protein. The nature and position of substituents on this ring dictate the quality of this fit. For instance, in a series of TRPV1 antagonists, halogenation of the aromatic 'A-region' was found to enhance antagonism. researchgate.net The 3-methyl group of this compound likely engages in van der Waals or hydrophobic interactions. Replacing it with other groups would modulate these interactions, potentially improving affinity and selectivity.

The propanamine moiety typically provides a crucial hydrogen bonding interaction through its amine group, which is often protonated at physiological pH. This allows it to form strong ionic or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site. The length and conformation of the propane chain act as a spacer, ensuring the correct orientation of the amine and benzyl groups for optimal binding. mdpi.com Altering the chain length could misalign these key interactions, leading to a loss of activity.

Chiral Recognition and Stereochemical Determinants of Activity

Chirality can be a critical determinant of biological activity. While this compound itself is achiral, introducing a chiral center can lead to enantiomers with significantly different potencies, selectivities, and metabolic profiles. This phenomenon, known as chiral recognition, arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. nih.gov

A chiral center could be introduced by, for example, adding a substituent to the propane chain, such as in N-(3-Methylbenzyl)butan-2-amine. In such cases, one enantiomer (e.g., the R- or S-configuration) may fit the target's binding site much more effectively than the other. SAR studies on alpha-substituted TRPV1 antagonists found that analogues with an (R)-configuration exhibited excellent potency, demonstrating stereospecific antagonism. researchgate.net

The study of chiral amine derivatives reveals that self-induced diastereomeric anisochronism (SIDA) can be observed by NMR analysis, indicating self-recognition between enantiomers. nih.gov This self-assembly is driven by noncovalent interactions, such as hydrogen bonds, leading to the formation of diastereomeric supramolecular structures. nih.gov Understanding these interactions is key to designing molecules with specific stereochemical requirements for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds before they are synthesized, thus saving time and resources in the drug discovery process. wu.ac.th

For analogues of this compound, a 3D-QSAR approach like Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. This method generates a model based on a series of synthesized and tested compounds, relating their activity to various physicochemical properties (descriptors).

Key descriptors in a QSAR model for these analogues would likely include:

Steric Descriptors: Related to the size and shape of the molecule and its substituents.

Electrostatic Descriptors: Describing the distribution of charge and electrostatic potential.

Hydrophobic Descriptors: Quantifying the lipophilicity of different regions of the molecule.

Hydrogen Bond Donor/Acceptor Fields: Identifying regions that can participate in hydrogen bonding.

Once a statistically robust QSAR model is developed (indicated by high R², Q², and predictive R² values), it can be used to generate contour maps. These maps visualize regions where modifications would be predicted to increase or decrease biological activity. For example, a map might show that adding a bulky, hydrophobic group at the 4-position of the benzyl ring would enhance activity, while an electron-withdrawing group at the 2-position would be detrimental. Such models, often supported by molecular docking simulations, provide a powerful tool for guiding the rational design of new, more potent analogues. mdpi.com

| Quantum Chemical | HOMO/LUMO Energies | Describes the molecule's reactivity and ability to participate in charge transfer. | Can be used to model the stability of intermediates, like nitrenium ions in aromatic amines. nih.gov |

Computational and Theoretical Chemistry Applications

Electronic Structure Calculations of N-(3-Methylbenzyl)propan-1-amine

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory, it is possible to model the electron distribution and energy levels, which dictate the molecule's geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.org It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the conformation that corresponds to the lowest energy state. researchgate.net This process relies on calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. stackexchange.com For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would predict key geometric parameters. researchgate.netdergipark.org.tr

Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative) This table presents typical data obtained from a DFT geometry optimization. The values are illustrative and represent expected outcomes for a calculation at the B3LYP/6-31G(d) level of theory.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(benzyl)-N | ~1.47 Å |

| Bond Length | N-C(propyl) | ~1.46 Å |

| Bond Angle | C(benzyl)-N-C(propyl) | ~112° |

| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(propyl) | ~178° |

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most easily donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, greater polarizability, and a propensity for intramolecular charge transfer (ICT). nih.govnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the π-system of the methylbenzyl group and the lone pair of the nitrogen atom. The LUMO is anticipated to be distributed over the antibonding orbitals of the benzyl (B1604629) moiety. This distribution facilitates charge transfer from the amine and aromatic ring to the benzyl group upon electronic excitation. nih.govrsc.org From the energies of the HOMO and LUMO, various quantum chemical descriptors can be calculated to quantify the molecule's reactivity. dergipark.org.trresearchgate.net

Table 2: Representative Frontier Orbital Energies and Quantum Chemical Descriptors for this compound (Illustrative) This table shows hypothetical but representative values derived from a DFT calculation, illustrating the type of data generated from a HOMO-LUMO analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -0.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.70 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.85 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.00 |

| Electrophilicity Index | ω | μ² / (2η) | 1.58 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.netuni-muenchen.de

MEP maps are color-coded to represent different electrostatic potential values. youtube.com Regions with a high concentration of electrons and, therefore, a negative electrostatic potential (attractive to positive charges) are typically colored red. Regions where the positive charge of the nuclei dominates and electron density is lower, resulting in a positive electrostatic potential (repulsive to positive charges), are colored blue. Green and yellow areas represent intermediate or near-neutral potentials.

For this compound, an MEP map would likely show the most negative potential (red) centered around the nitrogen atom, due to its lone pair of electrons. This region is the primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen atom attached to the nitrogen and the hydrogens of the aromatic ring would exhibit a positive potential (blue), making them sites for nucleophilic interaction or hydrogen bond donation. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. The simulation places the ligand, such as this compound, into the binding site of a target protein and evaluates the interaction energy.

A key output of molecular docking is the prediction of the most stable binding mode or pose of the ligand within the receptor's active site. nih.gov Docking algorithms generate numerous possible conformations and orientations of the ligand and score each one based on a scoring function. This function estimates the binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol). nih.gov A lower docking score generally indicates a more favorable and stable interaction. nih.gov

For a compound like this compound, which is structurally related to inhibitors of enzymes like Monoamine Oxidase B (MAO-B), a docking study could predict its binding affinity and orientation within the MAO-B active site. nih.govresearchgate.net Such a study would reveal which amino acid residues are crucial for binding.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative) This table presents a hypothetical outcome of a molecular docking simulation, showing the kind of data generated.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Monoamine Oxidase B (e.g., 2V5Z) | -7.5 | Tyr435 | Hydrogen Bond, π-π Stacking |

| Gln206 | Hydrogen Bond | ||

| Leu171, Phe343 | Hydrophobic Interaction |

The stability of a protein-ligand complex is governed by various non-covalent interactions. researchgate.net Molecular docking simulations allow for a detailed analysis of these forces, primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonds: These are strong, directional interactions that are critical for molecular recognition and binding selectivity. nih.govmdpi.com The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, while the nitrogen atom's lone pair can serve as a hydrogen bond acceptor. github.io Docking analysis would identify specific amino acid residues (e.g., aspartic acid, glutamine, tyrosine) that could form these crucial bonds. nih.gov

Table 4: Detailed Analysis of Potential Intermolecular Interactions for this compound in a Binding Site (Illustrative) This table provides a hypothetical but detailed breakdown of the types of interactions that would be analyzed following a molecular docking simulation.

| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Amine (N-H) | Hydrogen Bond (Donor) | Asp189 (Carbonyl Oxygen) | ~2.9 |

| Benzyl Ring | π-π Stacking | Phe168 | ~3.8 |

| Propyl Group | Hydrophobic | Leu171, Ile316 | - |

| Methyl Group | Hydrophobic | Val210 | - |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and dynamic behavior of flexible molecules like this compound. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time. This trajectory allows for the analysis of various molecular properties, including conformational preferences, intramolecular interactions, and the dynamics of interaction with biological macromolecules.

MD simulations can elucidate the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. By simulating the molecule in different environments, such as in a vacuum or in an explicit solvent, it is possible to understand how intermolecular interactions influence conformational preferences.

In the context of ligand-protein dynamics, MD simulations are instrumental in predicting and analyzing the binding mode of this compound to its biological targets. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. Furthermore, MD can capture the dynamic nature of this binding, including the conformational changes that both the ligand and the protein may undergo upon complex formation. This information is invaluable for rational drug design and for interpreting experimental binding data.

A typical MD simulation protocol for studying the conformational analysis of this compound would involve:

System Setup: Building the initial 3D structure of the molecule and placing it in a simulation box, often filled with a chosen solvent like water.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions, allowing the system to reach a stable state.

Production Run: Running the simulation for a sufficiently long time to sample a representative range of molecular conformations.

Analysis: Analyzing the resulting trajectory to determine conformational populations, dihedral angle distributions, and other dynamic properties.

The insights gained from such simulations provide a detailed picture of the conformational behavior of this compound and its interactions, which is essential for understanding its biological activity.

Theoretical Characterization of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the vibrational spectra of molecules. researchgate.netacs.orgnih.gov For this compound, these calculations can provide a detailed assignment of the infrared (IR) and Raman active vibrational modes, offering valuable insights into the molecule's structure and bonding.

The vibrational frequencies of a molecule are determined by its geometry and the force constants of its chemical bonds. DFT methods, often using hybrid functionals like B3LYP, have proven to be highly effective in accurately calculating these properties for organic molecules. researchgate.netnih.gov By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained.

These theoretical predictions are crucial for several reasons:

Spectral Assignment: They allow for the unambiguous assignment of experimentally observed vibrational bands to specific atomic motions within the molecule.

Conformational Analysis: Different conformers of this compound will have distinct vibrational spectra. Comparing theoretical spectra of various conformers with experimental data can help in identifying the dominant conformation in a given state.

Intermolecular Interactions: The formation of hydrogen bonds or other intermolecular interactions can lead to noticeable shifts in vibrational frequencies. Theoretical calculations can model these effects and aid in their interpretation.

The table below presents a representative set of theoretically calculated vibrational frequencies for key functional groups expected in this compound, based on typical values for similar molecules found in the literature. The exact values would be obtained from a specific DFT calculation for this molecule.

| Vibrational Mode | Description | Representative Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Stretching of the amine N-H bond | 3300 - 3500 |

| C-H Stretch (Aromatic) | Stretching of the C-H bonds on the benzene (B151609) ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Stretching of the C-H bonds in the propyl and methyl groups | 2850 - 3000 |

| C=C Stretch (Aromatic) | In-plane stretching of the carbon-carbon bonds in the benzene ring | 1450 - 1600 |

| N-H Bend | Bending of the amine N-H bond | 1550 - 1650 |

| C-H Bend | Bending of the C-H bonds | 1350 - 1480 |

| C-N Stretch | Stretching of the carbon-nitrogen bonds | 1000 - 1250 |

| C-C Stretch | Stretching of the carbon-carbon single bonds | 800 - 1200 |

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

In addition to vibrational frequencies, theoretical calculations can also predict other spectroscopic properties, such as electronic absorption spectra (UV-Vis), which provide information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is a common method for such calculations. These theoretical insights, when combined with experimental spectroscopic data, provide a comprehensive understanding of the structural and electronic properties of this compound.

Conclusion and Future Directions in Research

Current Understanding and Gaps in N-(3-Methylbenzyl)propan-1-amine Research

The scientific landscape surrounding this compound is characterized by a notable absence of in-depth research. Currently, the compound is primarily recognized as a commercially available chemical entity, with its basic identification data cataloged. However, a thorough review of published scientific literature, including academic journals and patent databases, reveals a significant void in dedicated studies on its specific properties and potential applications.

The current understanding is largely confined to its structural identity and fundamental chemical information. Beyond this, there is a clear and substantial gap in knowledge covering virtually all aspects of its chemical and biological profile. Key areas where research is needed include:

Synthesis and Characterization: While the compound is available, detailed reports on various synthetic routes, yield optimization, and comprehensive spectroscopic characterization are not widely published.

Physicochemical Properties: There is a lack of published experimental data on properties such as its pKa, solubility in various solvents, and lipophilicity (LogP), which are crucial for predicting its behavior in biological systems.

Metabolic Profile and Toxicology: Information regarding its metabolic fate in living organisms and its toxicological profile is entirely absent from public scientific records.

This profound lack of data highlights that this compound is, from a research perspective, an uncharacterized molecule. The existing gaps represent a wide-open field for foundational chemical and biological investigation.

Prospects for Further Academic Investigation of Substituted Benzylpropanamines

The broader class of substituted benzylpropanamines, to which this compound belongs, offers promising avenues for future research, largely informed by the activities of related compounds. For instance, certain propylamine (B44156) derivatives are utilized in the synthesis of significant pharmaceutical compounds like Atomoxetine, indicating the potential of this chemical scaffold in drug development. google.com Similarly, other N-benzyl-propanamide structures have been identified as potential broad-spectrum anticonvulsants, showcasing the neuroactive potential of this class. nih.gov

Future academic investigations could systematically explore the structure-activity relationships (SAR) within the substituted benzylpropanamine family. By synthesizing a library of analogues with variations in the substitution pattern on the benzyl (B1604629) ring and modifications to the propanamine chain, researchers could probe their therapeutic potential across several domains:

Central Nervous System (CNS) Applications: Building on existing findings, this class could be a source of new anticonvulsant, antidepressant, or anxiolytic agents.

Antimicrobial Agents: The amine functionality is a common feature in antimicrobial compounds, suggesting that benzylpropanamine derivatives could be screened for activity against various pathogens.

Receptor Modulation: These compounds could be investigated as ligands for various receptors, such as serotonin (B10506), dopamine, or adrenergic receptors, given their structural similarities to known monoamine neurotransmitters.

A patent describing methods for producing chiral benzylpropanamines suggests their utility in treating bone and mineral-related disorders, further expanding the potential research applications. google.com The development of efficient and stereoselective synthetic methods would be a critical component of this research, enabling the study of individual enantiomers, which often exhibit distinct biological activities and safety profiles. mdpi.com

Methodological Advancements in Characterizing Amine Compound Bioactivity

Recent methodological advancements offer powerful tools for accelerating the characterization of novel amine compounds like this compound. The integration of modern techniques allows for a more rapid and detailed understanding of their biological potential.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of compounds against a vast array of biological targets. For a novel amine, this would allow for an unbiased initial assessment of its bioactivity, quickly identifying potential areas for more focused research, be it enzymatic inhibition, receptor binding, or antimicrobial effects.

In Silico Modeling: Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the biological activity and potential targets of new molecules. These methods can prioritize which derivatives to synthesize and test, saving significant time and resources. For instance, modeling could predict the binding affinity of this compound and its analogues to various CNS receptors or enzymes.

Advanced Spectroscopic and Chromatographic Techniques: Modern NMR spectroscopy and mass spectrometry techniques are essential for unambiguous structure elucidation and for studying the interactions between a compound and its biological target. mdpi.com Furthermore, techniques like affinity chromatography can be employed to identify the cellular binding partners of a novel amine, providing direct insight into its mechanism of action.

By leveraging these advanced methodologies, the significant research gaps surrounding compounds like this compound can be addressed more efficiently, paving the way for the discovery of new bioactive agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Methylbenzyl)propan-1-amine?

- Methodology : Reductive amination is a common approach. For example, 3-methylbenzaldehyde can react with propan-1-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–6) . Alternatively, alkylation of propan-1-amine with 3-methylbenzyl chloride using a base (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) can yield the target compound .

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How to characterize This compound and confirm its purity?

- Analytical Techniques :

- NMR : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., benzyl proton shifts at δ 7.2–7.4 ppm, methylene groups at δ 2.5–3.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.16 for C₁₁H₁₇N) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the common side reactions during synthesis, and how are they mitigated?

- Key Issues :

- Over-alkylation : Excess benzyl halide may lead to di-substituted amines. Mitigate by controlling stoichiometry (1:1 amine:alkylating agent) and reaction time .

- Oxidation : Tertiary amines may oxidize under harsh conditions. Use inert atmospheres (N₂/Ar) and avoid strong oxidizing agents .

Advanced Research Questions

Q. How does substituent variation on the benzyl group (e.g., Cl, F, Br) affect biological activity?

- Methodology : Synthesize analogs (e.g., 3-chloro, 3-fluoro derivatives) via analogous routes . Test receptor binding affinity (e.g., GPCR assays) and compare pharmacokinetic properties (e.g., metabolic stability via liver microsome assays) .

- Findings : Chlorine substitution (e.g., N-(3-Chlorobenzyl)propan-1-amine) enhances metabolic stability but may reduce solubility. Fluorine analogs show improved blood-brain barrier penetration .

Q. What computational tools are effective for predicting This compound interactions with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes .

- Validation : Correlate computational predictions with in vitro IC₅₀ values from radioligand displacement assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Case Study : If Study A reports potent serotonin receptor (5-HT₁A) inhibition (IC₅₀ = 50 nM) while Study B shows no activity, analyze variables:

- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293), buffer pH, or incubation time .

- Compound Purity : Verify purity (>98%) via HPLC and exclude degradation products .

- Structural Confirmation : Re-examine NMR data to rule out isomer formation (e.g., N-(2-Methylbenzyl) vs. N-(3-Methylbenzyl)) .

Q. What strategies improve the selectivity of This compound for specific receptors?

- Design :

- Bioisosteric Replacement : Substitute the methyl group with a trifluoromethyl group to enhance hydrophobic interactions .

- Scaffold Hybridization : Fuse with imidazole (e.g., N-(3-Methylbenzyl)-3-(1H-imidazol-1-yl)propan-1-amine) to target histamine receptors .

- Testing : Use competitive binding assays against a panel of 50+ receptors to identify off-target effects .

Critical Notes

- Conflicting Evidence : Synthesis yields vary based on catalytic systems (e.g., PdCl₂(PPh₃)₂ vs. CuI) . Researchers must optimize conditions for their specific analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.